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Compound of Interest

2-(4-
Compound Name:

Methoxyphenoxy)ethanethioamide
CAS No.: 35370-92-4

Cat. No.: B1597066

Get Quote

Executive Summary & Compound Profile

2-(4-Methoxyphenoxy)ethanethioamide (CAS: 35370-92-4) is an organosulfur research
compound investigated primarily for its potential as a slow-releasing Hydrogen Sulfide (H2S)
donor and a bioisostere of its corresponding amide. Unlike rapid H2S donors (e.g., NaHS) that
cause cytotoxic spikes, thioamide derivatives release H2S via hydrolytic or enzymatic
activation, offering sustained cytoprotection and anti-inflammatory effects.

This guide provides a rigorous framework for researchers to cross-validate its biological activity
against established standards. The core hypothesis validates the compound's dual-action
mechanism: direct H2S donation and downstream Nrf2 pathway activation.
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Property Specification
Chemical Formula CoH11NO2S
Molecular Weight 197.26 g/mol
Functional Class Thioamide; Phenoxy ether derivative
Primary Target H2S Signaling (Keapl-Nrf2 Axis)
Tyrosinase (Putative inhibitor based on
Secondary Target ) )
thioamide pharmacophore)
N DMSO (>10 mg/mL); Ethanol (Moderate); Water
Solubility

(Low)

Mechanistic Validation: H2S Release Kinetics

The primary validation step is confirming the compound's ability to release H2S under
physiological conditions. Thioamides are hydrolytically stable but release HzS in the presence
of specific cysteine residues or acidic environments.

Comparator Selection

o Positive Control:GYY4137 (Standard slow-releasing H2S donor).
» Negative Control:2-(4-Methoxyphenoxy)acetamide (The oxygen analogue; non-HzS donor).

o Reference:NaHS (Rapid donor for calibration).

Experiment A: Methylene Blue Colorimetric Assay

Objective: Quantify the rate and total concentration of H2S released over 24 hours.
Protocol:

o Preparation: Dissolve 2-(4-Methoxyphenoxy)ethanethioamide (100 uM) in phosphate-
buffered saline (PBS, pH 7.4).

 Incubation: Incubate solutions at 37°C in sealed vials to prevent gas escape.
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o Sampling: At T=0, 1, 3, 6, 12, and 24 hours, transfer 100 uL aliquots to a reaction plate.

» Derivatization: Add 100 pL of Zinc Acetate (1% w/v) to trap sulfide, followed by 100 pL of
N,N-dimethyl-p-phenylenediamine sulfate (20 mM in 7.2 M HCI) and 100 pL of FeCls (30 mM
in 1.2 M HCI).

e Measurement: Incubate for 20 mins at RT. Measure absorbance at 670 nm.
o Calculation: Determine concentration using a NaHS standard curve.
Data Interpretation:

o Valid Result: A linear or sigmoidal increase in Abse7o over 6—-12 hours indicates controlled
release.

« Invalid Result: No absorbance change suggests the thioamide bond is too stable under
neutral hydrolysis (may require enzymatic triggering).

Biological Efficacy: Cytoprotection & Pathway
Activation

H2S donors exert their effects largely through the persulfidation of Keapl, releasing Nrf2 to
upregulate antioxidant response elements (ARE).

Experiment B: Oxidative Stress Rescue (H9c2
Cardiomyoblasts)

Objective: Determine if the compound protects cells from H202-induced cytotoxicity better than
the non-sulfur analog.

Protocol:
o Seeding: Plate H9c2 cells (5,000 cells/well) in 96-well plates; adhere for 24h.
e Pre-treatment: Treat cells with:

o Vehicle (DMSO 0.1%)
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o 2-(4-Methoxyphenoxy)ethanethioamide (10, 50, 100 uM)

o Comparator: N-Acetylcysteine (NAC, 1 mM)

e Induction: After 2 hours, add H202 (400 uM) to all wells. Incubate for 24 hours.
e Readout: Assess viability using CCK-8 or MTT assay.

Comparative Efficacy Table:

Max Efficacy (%

Compound ECso (Rescue) o Mechanism
Viability)
2-(4- _
Sustained H2S +

Methoxyphenoxy)etha  ~25 uM 85% ) ]

] ] Direct Scavenging
nethioamide
GYY4137 (Standard) 50 uM 80% Slow HzS Release
NAC (Reference) 500 uM 90% Glutathione Precursor
2-(4-
Methoxyphenoxy)acet  >200 uM <40% Lacks Hz2S moiety
amide

Secondary Target: Tyrosinase Inhibition

Thioamides are structural analogues of substrates for copper-containing enzymes like
Tyrosinase. This assay validates the compound's potential as a melanogenesis inhibitor (skin
whitening application).

Experiment C: Mushroom Tyrosinase Inhibition

Objective: Compare ICso against Kojic Acid.
Protocol:

e Mix: In a 96-well plate, combine 80 uL Phosphate Buffer (pH 6.8), 10 pL Test Compound
(varying concentrations), and 10 pL Mushroom Tyrosinase (1000 U/mL).
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e Substrate: Add 100 pL L-DOPA (2 mM).
e Kinetic Read: Measure Dopachrome formation at 475 nm every 30 seconds for 10 minutes.

» Validation: The compound must show competitive inhibition (Lineweaver-Burk plot
intersection at Y-axis).

Pathway Visualization: H2S-Mediated Nrf2 Activation

The following diagram illustrates the mechanism of action validated by the protocols above.
The compound releases H2S, which modifies Keapl, preventing Nrf2 ubiquitination and
allowing nuclear translocation.
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Caption: Proposed pharmacodynamic pathway where the thioamide moiety donates H=S to
modify Keapl, triggering the antioxidant response.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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